4-Benzenesulfonylamino-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide
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Overview
Description
4-Benzenesulfonylamino-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes two benzenesulfonamide groups attached to a pyrimidine ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzenesulfonylamino-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.
Introduction of Dimethyl Groups: Methylation of the pyrimidine ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of Benzenesulfonamide Groups: The final step involves the sulfonylation of the pyrimidine ring with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Benzenesulfonylamino-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in treating bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzenesulfonylamino-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide may involve:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: Interference with metabolic pathways or signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
4-Benzenesulfonylamino-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide is unique due to its dual benzenesulfonamide groups and the presence of a dimethyl-pyrimidine core, which may confer distinct chemical and biological properties compared to other sulfonamides.
Biological Activity
4-Benzenesulfonylamino-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonamide moiety conjugated with a pyrimidine derivative. Its molecular formula is C13H14N4O4S2 with a molecular weight of approximately 342.39 g/mol. The structural characteristics contribute to its biological efficacy, particularly in inhibiting specific enzymes.
Research indicates that compounds similar to 4-benzenesulfonylamino derivatives act primarily as inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the regulation of glucocorticoid metabolism. Inhibition of this enzyme has therapeutic implications for conditions like diabetes and obesity .
Biological Activity
Antiviral Activity : Recent studies have demonstrated that benzenesulfonamide derivatives exhibit antiviral properties, particularly against HIV-1. For instance, derivatives with similar structures showed significant inhibition of HIV-1 replication in vitro, with some compounds displaying an EC50 in the low micromolar range .
Antimicrobial Activity : The compound has also been evaluated for its antimicrobial potential. Research indicates that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall biosynthesis pathways .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzenesulfonamide core can significantly influence biological activity. For example:
- Substituents at the para position on the benzene ring generally enhance antiviral activity.
- The presence of electron-withdrawing groups (e.g., nitro groups) tends to reduce activity, while electron-donating groups (e.g., methyl) can enhance it .
Case Studies
- HIV-1 Inhibition : A study on phenylalanine derivatives identified a compound with a similar structure that exhibited a 5.78-fold increase in potency against HIV-1 compared to existing inhibitors. This suggests that further modifications to the benzenesulfonamide core could yield even more potent antiviral agents .
- Antimicrobial Efficacy : Another research effort focused on synthesizing benzenesulfonamide libraries aimed at inhibiting Mycobacterium tuberculosis. Some derivatives demonstrated promising results against clinically relevant bacterial strains, suggesting potential applications in treating multi-drug resistant infections .
Data Summary Table
Property | Value/Description |
---|---|
Molecular Formula | C13H14N4O4S2 |
Molecular Weight | 342.39 g/mol |
Target Enzyme | 11-beta-hydroxysteroid dehydrogenase type 1 |
Antiviral EC50 | Low micromolar range |
Antimicrobial Activity | Effective against various resistant strains |
Properties
IUPAC Name |
4-(benzenesulfonamido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-13-12-14(2)20-18(19-13)22-28(25,26)17-10-8-15(9-11-17)21-27(23,24)16-6-4-3-5-7-16/h3-12,21H,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNQQEAPCNKDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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